![molecular formula C18H15NO3S B5464087 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate](/img/structure/B5464087.png)
3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
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Overview
Description
3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as PPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has shown promising results in various scientific research fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In material science, 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been used as a precursor for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In environmental science, 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been used as a fluorescent probe for the detection of heavy metals in water.
Mechanism of Action
The mechanism of action of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is its ease of synthesis and availability. 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized using simple and inexpensive starting materials, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is its low solubility in aqueous solutions, which can limit its applications in certain experiments.
Future Directions
There are several future directions for the research and development of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel materials based on 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate for various applications in optoelectronics and photovoltaics. In medicinal chemistry, future research could focus on the development of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate derivatives with improved anticancer and anti-inflammatory properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate and its potential applications in various scientific fields.
Conclusion:
In conclusion, 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a synthetic compound with potential applications in various scientific research fields. Its ease of synthesis and availability make it a cost-effective compound for laboratory experiments. 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has shown promising results in medicinal chemistry, material science, and environmental science. Further research is needed to fully understand the mechanism of action of 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate and its potential applications in various scientific fields.
Synthesis Methods
3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized through a simple and efficient method using 2-aminobenzenethiol, acetic anhydride, and cinnamaldehyde as starting materials. The reaction involves the condensation of 2-aminobenzenethiol with acetic anhydride to form 2-acetamido-3-phenyl-1,3-benzothiazole, which is then reacted with cinnamaldehyde to produce 3-phenyl-2-propen-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate.
properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c20-17(22-12-6-9-14-7-2-1-3-8-14)13-19-15-10-4-5-11-16(15)23-18(19)21/h1-11H,12-13H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJDPPSQXCVBHE-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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